Product packaging for 3-hydroxy-2-methylquinazolin-4(3H)-one(Cat. No.:CAS No. 1010-70-4)

3-hydroxy-2-methylquinazolin-4(3H)-one

Cat. No.: B183399
CAS No.: 1010-70-4
M. Wt: 176.17 g/mol
InChI Key: SVWRTXYWBOQPGD-UHFFFAOYSA-N
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Description

3-hydroxy-2-methylquinazolin-4(3H)-one is a functionalized derivative of the 4(3H)-quinazolinone scaffold, a privileged structure in medicinal chemistry and drug discovery. This compound serves as a versatile synthon, or building block, for the design and synthesis of novel bioactive molecules due to its modifiable 3-hydroxy and 2-methyl groups . The 4(3H)-quinazolinone core is recognized as a "privileged scaffold" and is found in numerous natural products and synthetic compounds with a broad spectrum of biological activities . Researchers value this structural motif for its drug-like properties and its ability to interact with diverse biological targets. In particular, 2-methylquinazolin-4(3H)-ones with substituents at the 3-position are key intermediates for constructing complex heterocyclic systems aimed at anticancer and antimicrobial development . The 4(3H)-quinazolinone scaffold is a cornerstone in anticancer research. Its derivatives have demonstrated potent efficacy by modulating various cancer cell death pathways, including apoptosis, autophagy, and ferroptosis . Furthermore, this scaffold is a common feature in several small-molecule inhibitors that target critical signaling proteins, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and polo-like kinase 1 (Plk1), which are pivotal in angiogenesis and cell proliferation . Beyond oncology, the 4(3H)-quinazolinone framework exhibits significant antimicrobial potential. Synthetic derivatives have shown promising in vitro and in silico efficacy against a range of bacterial and fungal pathogens, making them a fertile area for developing new anti-infective agents . The structural flexibility of this compound provides researchers with a versatile starting point for structural optimization and SAR studies to develop novel lead compounds in these therapeutic areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B183399 3-hydroxy-2-methylquinazolin-4(3H)-one CAS No. 1010-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-10-8-5-3-2-4-7(8)9(12)11(6)13/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWRTXYWBOQPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325950
Record name 3-hydroxy-2-methylquinazolin-4(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010-70-4
Record name NSC522098
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-hydroxy-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Hydroxy 2 Methylquinazolin 4 3h One and Its Derivatives

Conventional Synthetic Approaches to Quinazolinones

Traditional methods for synthesizing quinazolinones have been well-established, often involving multi-step procedures. These approaches typically rely on readily available starting materials and have been instrumental in creating a diverse library of quinazolinone derivatives.

Benzoxazinone (B8607429) Intermediate Routes (e.g., from Anthranilic Acid and Acetic Anhydride)

A widely employed and conventional method for the synthesis of 2-methyl-substituted quinazolin-4(3H)-ones proceeds through a 2-methyl-4H-3,1-benzoxazin-4-one intermediate. tandfonline.comtandfonline.com This two-step process begins with the acylation of anthranilic acid.

The synthesis is initiated by the reaction of anthranilic acid with acetic anhydride (B1165640), which serves as both a reactant and a dehydrating agent. tandfonline.comtandfonline.comnih.gov This reaction is typically carried out under reflux conditions for several hours. tandfonline.comtandfonline.com The nucleophilic amino group of anthranilic acid attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of N-acetylanthranilic acid and acetic acid as a byproduct. tandfonline.com Subsequent intramolecular cyclization of the N-acetylanthranilic acid, driven by the removal of a water molecule, yields the 2-methyl-4H-3,1-benzoxazin-4-one intermediate. tandfonline.com The excess acetic anhydride and the acetic acid formed during the reaction are often removed under reduced pressure. tandfonline.comtandfonline.com

This benzoxazinone intermediate is then reacted with a primary amine or hydrazine (B178648) to yield the desired 3-substituted-2-methylquinazolin-4(3H)-one. tandfonline.comnih.govresearchgate.net The proposed mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the benzoxazinone ring, leading to its opening. researchgate.net This is followed by cyclization and elimination of a water molecule to form the final quinazolinone product. researchgate.net This method has been successfully used to synthesize a variety of 3-substituted-2-methylquinazolin-4(3H)-ones. tandfonline.comresearchgate.net

For instance, the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate (B1144303) in ethanol (B145695) under reflux conditions produces 3-amino-2-methylquinazolin-4(3H)-one. researchgate.net Similarly, reacting the benzoxazinone intermediate with various aromatic amines can lead to a range of 3-aryl-2-methylquinazolin-4(3H)-ones. tandfonline.com

Condensation Reactions with Amines and Substituted Precursors

Condensation reactions are a cornerstone of quinazolinone synthesis, allowing for the direct construction of the heterocyclic ring system from various precursors. These one-pot reactions are often favored for their efficiency and atom economy.

A common approach involves the condensation of anthranilic acid, an amine, and a one-carbon source. For example, 3-substituted-quinazolin-4(3H)-ones can be synthesized in a one-pot reaction of anthranilic acid, various amines, and an orthoester like trimethyl orthoformate. tandfonline.com The proposed mechanism for this reaction begins with the formation of an intermediate imidic ester from anthranilic acid and the orthoester. tandfonline.com A subsequent nucleophilic attack by the amine on this intermediate forms an amidine, which then undergoes cyclization and dehydration to yield the final quinazolinone product. tandfonline.com

Another variation involves the reaction of 2-aminobenzamides with various reagents. For example, the reaction of 2-aminobenzamides with aldehydes in the presence of an oxidizing agent can lead to the formation of quinazolin-4(3H)-ones. nih.gov In a specific example, 2-aminobenzamide (B116534) reacts with various aryl and alkyl aldehydes in the presence of o-iodoxybenzoic acid (IBX) under mechanochemical conditions to produce substituted quinazolin-4(3H)-one derivatives. nih.gov

Furthermore, substituted anthranilic acids can be condensed with chloro-acyl chlorides to form N-acyl-anthranilic acids. These intermediates can then be cyclized to benzoxazinones and subsequently reacted with amines to form tricyclic 4(3H)-quinazolinone derivatives. mui.ac.irscispace.com For instance, 5-bromo- or 5-nitro-substituted anthranilic acids have been reacted with 3-chloro-propionyl chloride or 4-chloro-butyryl chloride, followed by treatment with acetic anhydride to form the benzoxazinone intermediate, and finally condensed with amines to yield the desired products. mui.ac.irscispace.com The choice of solvent, such as DMF or ethanol, can influence the reaction yield, with DMF often providing better results. mui.ac.ir

Green Chemistry Principles in Quinazolinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinones to develop more environmentally benign and sustainable methods. mdpi.commagnusconferences.com These approaches focus on reducing waste, using safer solvents, and employing energy-efficient techniques. magnusconferences.com

Deep Eutectic Solvents (DES)-Mediated Synthesis

Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents in quinazolinone synthesis. tandfonline.comrsc.org DESs are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, forming a eutectic mixture with a melting point lower than that of the individual components. nih.govroyalsocietypublishing.org They offer several advantages, including low toxicity, biodegradability, low volatility, and high solvation capacity. nih.govroyalsocietypublishing.org

A notable application of DESs is in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com In this two-step reaction, the first step involves the conventional synthesis of the benzoxazinone intermediate from anthranilic acid and acetic anhydride. tandfonline.com The second step, the reaction of the benzoxazinone with various amines, is then carried out in a choline (B1196258) chloride:urea (B33335) (1:2) deep eutectic solvent. tandfonline.com This method has been shown to be effective for producing the desired quinazolinone derivatives. tandfonline.com

For example, the reaction of anthranilic acid, acetic anhydride, and an amine in a choline chloride:urea DES at 80°C has been reported to yield 3-substituted-2-methyl-quinazolin-4(3H)-ones. tandfonline.comtandfonline.com The proposed mechanism suggests that the amine attacks the benzoxazinone, which is opened and then stabilized by the DES before cyclizing to the final product. researchgate.net

The table below summarizes the synthesis of some 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives using a choline chloride:urea deep eutectic solvent.

CompoundAmineYield (%)Melting Point (°C)
3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one4-chloroaniline66159-161
2-methyl-3-phenylquinazolin-4(3H)-oneanilineNot specifiedNot specified
2-methyl-3-(p-tolyl)quinazolin-4(3H)-onep-toluidineNot specifiedNot specified

Data sourced from multiple studies. tandfonline.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a popular green chemistry technique for the rapid and efficient synthesis of quinazolinone derivatives. rsc.orgfrontiersin.org Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. frontiersin.orgvanderbilt.edu

This technology has been successfully applied to various synthetic routes for quinazolinones. For instance, a one-pot, one-step microwave-assisted synthesis of 3-substituted-quinazolin-4(3H)-ones has been developed from anthranilic acid, amines, and an orthoester. tandfonline.com In a typical procedure, a mixture of anthranilic acid, trimethyl orthoformate, and an amine in ethanol is subjected to microwave irradiation at 120°C for 30 minutes. tandfonline.com

Another green approach involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water under microwave irradiation. rsc.orgsci-hub.cat This method offers a rapid and efficient route to quinazolinone derivatives with moderate to high yields. rsc.orgsci-hub.cat

The synthesis of 3-amino-2-methyl-quinazolin-4(3H)-one derivatives has also been achieved using microwave assistance. mdpi.com This two-step process starts with the microwave-assisted synthesis of benzoxazinones from substituted anthranilic acids and acetic anhydride. mdpi.com The resulting benzoxazinones are then reacted with hydrazine monohydrate in ethanol under microwave irradiation to afford the desired 3-amino-2-methyl-quinazolin-4(3H)-ones in good yields. mdpi.com

The following table presents examples of 3-amino-2-methyl-quinazolin-4(3H)-one derivatives synthesized using microwave irradiation.

CompoundYield (%)Melting Point (°C)
3-amino-2,6-dimethylquinazolin-4(3H)-one31170-171
3-amino-2-methylquinazolin-4(3H)-one35142-143

Data sourced from a study on green synthesis of quinazolinone synthons. mdpi.com

Ultrasound-Assisted and Mechanochemical Approaches

Ultrasound-assisted synthesis and mechanochemistry represent other facets of green chemistry applied to the formation of quinazolinone derivatives. mdpi.com Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by generating localized high temperatures and pressures through a phenomenon called acoustic cavitation. ekb.eg

Ultrasound irradiation has been employed for the synthesis of bis-quinazolinones in a deep eutectic solvent, providing a facile and environmentally sustainable method. nih.govroyalsocietypublishing.org This approach demonstrates the synergistic effect of combining green technologies for efficient organic synthesis.

Mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, offers a highly efficient and environmentally friendly alternative. nih.gov This technique has been successfully used for the synthesis of substituted quinazolin-4(3H)-ones from 2-aminobenzamides, aldehydes, and the oxidizing agent o-iodoxybenzoic acid (IBX) in a ball mill. nih.gov This solvent-free method proceeds with controlled reactivity, avoiding the potentially explosive nature of mixing amines with hypervalent iodine reagents under other conditions. nih.gov The reaction has been shown to be scalable, highlighting its practical utility. nih.gov

The following table showcases the synthesis of a quinazolin-4(3H)-one derivative via a mechanochemical approach.

ReactantsProductYield (%)
Anthranilamide and 4-ethylbenzaldehyde2-(4-ethylphenyl)quinazolin-4(3H)-one68

Data sourced from a study on the mechanochemical synthesis of quinazolin-4(3H)-ones. nih.gov

Advanced Catalytic Strategies for Quinazolinone Scaffold Construction

Modern synthetic chemistry has increasingly turned to catalytic methods to construct complex molecules like quinazolinones, prized for their efficiency, selectivity, and milder reaction conditions compared to classical approaches.

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis provides powerful tools for the synthesis of quinazolines and quinazolinones by enabling reactions that are otherwise difficult to achieve. acs.orgresearchgate.net These methods often involve C-H bond activation, coupling reactions, and cyclization cascades. acs.org Metals such as palladium, copper, iron, and manganese have been extensively used. acs.orgresearchgate.net

For instance, copper-catalyzed reactions are prominent in quinazolinone synthesis. Strategies include the coupling of 2-halobenzamides with amides or the oxidative annulation of anilines and aldehydes. nih.gov A copper-catalyzed three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes has been developed to produce triazolyl-quinazolinones. While not directly yielding the target compound, these methods highlight the versatility of copper catalysis in building the quinazolinone core.

Iron, being abundant and less toxic, is an attractive catalyst. Iron(III) chloride has been used to catalyze the reaction of isatoic anhydride with amidoxime (B1450833) derivatives to form 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Manganese catalysts have been employed for the acceptorless dehydrogenative coupling of 2-aminobenzylalcohols with amides, providing a direct route to 2-substituted quinazolines. acs.org

A plausible transition-metal-catalyzed approach to 3-hydroxy-2-methylquinazolin-4(3H)-one could involve the cyclization of a suitably substituted precursor, such as an N-acyl-2-aminobenzohydroxamic acid, potentially facilitated by a palladium or copper catalyst to promote the C-N bond formation.

Table 1: Examples of Transition-Metal-Catalyzed Synthesis of Quinazolinone Derivatives

Catalyst/ReagentsStarting MaterialsProduct TypeKey FeaturesReference
Pd(OAc)₂, dppf, K₂CO₃o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammoniaPolycyclic quinazolinonesUgi-4CR followed by intramolecular N-arylation. nih.gov
CuI2-azidobenzaldehyde, anthranilamide, terminal alkynes1,2,3-triazolyl-quinazolinonesThree-component reaction involving cycloaddition and cyclocondensation. nih.gov
FeCl₃Isatoic anhydride, amidoximes2-substituted quinazolin-4(3H)-onesEfficient synthesis from readily available starting materials. organic-chemistry.org
Mn(I) complex2-aminobenzyl alcohol, primary amides2-substituted quinazolinesAcceptorless dehydrogenative coupling strategy. acs.org

Radical-Promoted Cyclization Approaches

Radical chemistry offers unique pathways for the formation of heterocyclic rings through intramolecular cyclization events. These methods are often characterized by their tolerance of various functional groups and their ability to form C-C and C-heteroatom bonds under mild conditions.

One prominent strategy involves the radical cyclization of alkene-substituted quinazolinones. researchgate.net For example, a chemodivergent tandem cyclization of these substrates can be initiated by alkyl radicals generated from an oxidant-induced process, proceeding under metal- and base-free conditions. researchgate.net Another approach uses hydroxyalkyl radicals, generated from simple alcohols, which add to alkene-tethered quinazolinones to furnish ring-fused hydroxyl-containing products. researchgate.net

A different radical-based method for quinazolinone synthesis starts from α-azidyl benzamides. Under visible light irradiation with N-bromosuccinimide (NBS), these precursors can be converted into iminyl radicals, which subsequently undergo cyclization to form the quinazolinone ring. This approach is notable for its mild, tin-free conditions.

For the synthesis of this compound, a hypothetical radical approach could involve the cyclization of a precursor like N-acetyl-2-azidobenzohydroxamic acid. The generation of an acyl radical or a related species followed by intramolecular cyclization onto the aromatic ring could potentially construct the desired framework. The synthesis of various alkaloids like deoxyvasicinone (B31485) and luotonin A has been achieved through radical cyclization onto the 3H-quinazolin-4-one core, demonstrating the power of this strategy. rsc.org

One-Pot and Multi-Component Reaction Protocols

One-pot and multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. nih.gov Several such protocols have been developed for the synthesis of the quinazolinone scaffold.

A common and effective multi-component strategy involves the reaction of isatoic anhydride, an amine, and an aldehyde. researchgate.netorgchemres.org For instance, a one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea under solvent-free conditions using a solid acid catalyst has been reported. orgchemres.org Another variation employs isatoic anhydride, primary amines, and benzyl (B1604629) halides, where the benzyl halide is first oxidized in situ to the corresponding aldehyde. organic-chemistry.org

To synthesize this compound specifically, a one-pot reaction could be envisioned. A plausible approach would be the condensation of 2-aminobenzohydroxamic acid with acetic anhydride. nih.gov This reaction would first form an N-acetylated intermediate, which could then undergo intramolecular cyclization to yield the target molecule. A similar two-step, one-pot synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been achieved by first reacting anthranilic acid with acetic anhydride to form 2-methyl-4H-3,1-benzoxazin-4-one, followed by reaction with an amine in a deep eutectic solvent. tandfonline.com Replacing the amine with hydroxylamine (B1172632) in this sequence could provide a direct route to the desired product.

Table 2: Selected One-Pot and Multi-Component Syntheses of Quinazolinones

Reaction TypeComponentsCatalyst/ConditionsProductReference
Three-componentIsatoic anhydride, primary amine, aldehydeIodine, water, microwave irradiation2,3-disubstituted quinazolin-4(3H)-ones researchgate.net
Three-componentAromatic aldehyde, isatoic anhydride, ureaSBA-Pr-SO₃H, solvent-freeDihydroquinazolinones orgchemres.org
Three-componentArenediazonium salts, nitriles, bifunctional anilinesHeat (60°C)3,4-dihydroquinazolines and quinazolin-4(3H)-ones acs.org
Two-step, one-potAnthranilic acid, acetic anhydride, amineDeep eutectic solvent, heat (80°C)2-methyl-3-substituted-quinazolin-4(3H)-ones tandfonline.com

Stereoselective Synthesis and Atropisomerism Considerations in 3-Substituted Quinazolinones

Stereoselectivity is a critical consideration in modern drug design, as different stereoisomers of a chiral molecule can exhibit vastly different biological activities. In the context of 3-substituted quinazolinones, a specific type of stereoisomerism known as atropisomerism can arise.

Atropisomerism occurs when rotation around a single bond is sufficiently hindered, leading to the existence of stable, separable rotational isomers (atropisomers). For 3-substituted quinazolinones, this phenomenon is typically observed when a bulky or ortho-substituted aryl group is attached to the N3 position. The steric clash between the substituent on the N3-aryl ring and the carbonyl group at C4 restricts free rotation, creating a chiral axis.

The synthesis of single atropisomers is a significant challenge. Diastereoselective methods often rely on introducing a pre-existing chiral center into the molecule to influence the formation of one atropisomer over the other. For example, the acid-catalyzed cyclization of precursors containing a chiral amino acid moiety has been used to synthesize atropisomeric 3-arylquinazolin-4-ones with high diastereoselectivity.

While this compound itself is not atropisomeric, derivatives where the N3-hydroxy group is replaced by a bulky aryl substituent would be subject to these stereochemical considerations. The stability of atropisomers is classified based on their rotational energy barrier. Class 1 atropisomers interconvert rapidly at room temperature, while Class 2 and Class 3 have significantly higher barriers to rotation, allowing for their separation and individual study. The biological activity of such compounds often resides in only one of the atropisomers, making stereoselective synthesis a crucial goal in medicinal chemistry.

Mechanistic Investigations of 3 Hydroxy 2 Methylquinazolin 4 3h One Formation and Reactivity

Proposed Reaction Mechanisms for Cyclization and Derivatization

The formation of the 3-hydroxy-2-methylquinazolin-4(3H)-one ring system can proceed through several proposed mechanistic pathways, including nucleophilic attack and ring-opening, elimination-cyclization sequences, and radical-mediated pathways.

A prevalent method for synthesizing 2-methyl-quinazolin-4(3H)-ones involves the initial cyclization of anthranilic acid with acetic anhydride (B1165640) to form a 2-methyl-4H-3,1-benzoxazin-4-one intermediate. tandfonline.comresearchgate.net The subsequent reaction with a nucleophile, such as hydroxylamine (B1172632), is key to forming the desired this compound.

The proposed mechanism commences with the nucleophilic attack of the amine on the carbonyl carbon of the benzoxazinone (B8607429) ring. tandfonline.com This attack leads to the opening of the benzoxazinone ring, forming an intermediate that is often stabilized by the reaction solvent. tandfonline.com Subsequent intramolecular cyclization, driven by the attack of a nitrogen atom onto the newly formed amide carbonyl, followed by the elimination of a water molecule, yields the final quinazolinone product. tandfonline.com

For instance, in the synthesis of 3-substituted quinazolin-4(3H)-ones, the reaction of 2-aminobenzamide (B116534) with orthoesters in the presence of acetic acid is a common approach. researchgate.net The mechanism involves the initial formation of an amidine intermediate, followed by cyclization and elimination of alcohol to furnish the quinazolin-4(3H)-one ring. researchgate.net

A plausible reaction pathway for the formation of 3-substituted-2-methylquinazolin-4(3H)-ones is depicted below:

StepDescription
1Nucleophilic attack of the amine on the carbonyl carbon of 2-methyl-4H-3,1-benzoxazin-4-one.
2Ring-opening of the benzoxazinone to form an N-acyl-2-aminobenzamide intermediate.
3Intramolecular cyclization via nucleophilic attack of the nitrogen onto the amide carbonyl.
4Elimination of a water molecule to yield the final 3-substituted-2-methylquinazolin-4(3H)-one.

Elimination-cyclization sequences offer an alternative route to quinazolinone synthesis. These pathways often involve the initial formation of an intermediate that subsequently undergoes elimination to generate a reactive species, which then cyclizes to form the heterocyclic ring.

One such example involves the reaction of 2-aminobenzamides with aldehydes. The initial condensation forms an aminal intermediate. This intermediate can then undergo an oxidative dehydrogenation, often mediated by an oxidizing agent, to yield the quinazolinone. organic-chemistry.org

Another variation involves the intramolecular cyclization of alkynes and amidines. The initial deprotonation of a 2-ethynylaniline (B1227618) derivative generates an anion that attacks a cyano group, leading to an amidine intermediate. nih.gov Subsequent intramolecular cyclization and a series of protonation and deprotonation steps, followed by oxidation and elimination of a water molecule, afford the final quinazoline (B50416) product. nih.gov

Recent research has explored radical-mediated pathways for the synthesis of quinazolinones, offering novel and efficient methodologies. These reactions often proceed through the generation of radical intermediates that drive the cyclization process.

One reported method utilizes hydrogen peroxide (H₂O₂) as an oxidant and dimethyl sulfoxide (B87167) (DMSO) as a carbon source for the synthesis of quinazolin-4(3H)-ones from substituted 2-aminobenzamides. nih.govacs.org The proposed mechanism involves the generation of a radical species from DMSO, which then participates in the formation of the quinazolinone ring. nih.govacs.org

Another approach involves the visible-light photoredox-catalyzed oxidative/reductive cyclization of N-cyanamide alkenes to produce sulfonated quinazolinones. acs.org This method relies on the generation of radical intermediates under mild, light-induced conditions.

Furthermore, a copper-catalyzed radical methylation/sp³ C-H amination/oxidation cascade reaction has been developed for quinazolinone synthesis. organic-chemistry.org In this process, dicumyl peroxide serves as both an oxidant and a methyl source, highlighting the versatility of radical-based transformations. organic-chemistry.org The reaction of 2-aminobenzylamine with benzoylformic acid under blue-light irradiation in the presence of Rose Bengal as a photosensitizer also proceeds through a radical mechanism, involving decarboxylation to yield a free radical intermediate that subsequently undergoes oxidation and cyclization. nih.gov

Reaction Kinetics and Thermodynamic Considerations in Quinazolinone Synthesis

The efficiency and outcome of quinazolinone synthesis are significantly influenced by reaction kinetics and thermodynamic parameters. The study of thermal decomposition kinetics of pyrazolo-quinazoline derivatives, for example, provides insights into the stability and degradation pathways of these compounds. scispace.comworldscientificnews.com

Kinetic parameters such as the order of reaction, energy of activation, frequency factor, and entropy change can be determined from thermogravimetric analysis (TGA). scispace.com These parameters are affected by the nature and position of substituents on the quinazoline ring, indicating that electronic and steric factors play a crucial role in the thermal stability of these compounds. scispace.com For instance, a negative entropy of activation suggests an increase in the order of the transition state compared to the individual reactant molecules. scispace.com

The choice of solvent and catalyst can also have a profound impact on the reaction kinetics. Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields in quinazolinone synthesis, often attributed to thermal and kinetic effects. nih.gov Green chemistry approaches, such as using deep eutectic solvents, can also influence the reaction mechanism and kinetics by stabilizing intermediates through hydrogen bonding. tandfonline.com

Structure Activity Relationship Sar Studies of 3 Hydroxy 2 Methylquinazolin 4 3h One Derivatives

Positional Substitution Effects on Biological Interactions

The biological activity of 3-hydroxy-2-methylquinazolin-4(3H)-one derivatives can be significantly modulated by the nature and position of substituents on the quinazolinone core. These substitutions can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity to biological targets.

The C-2 position of the quinazolinone ring is a key site for structural modification, and the nature of the substituent at this position plays a pivotal role in determining the biological activity.

Aryl and Heteroaryl Substituents: The introduction of various aryl and heteroaryl groups at the C-2 position has been a common strategy to enhance biological activity. For instance, the presence of a phenyl ring at this position is a recurring motif in many biologically active quinazolinones. Further substitution on this phenyl ring can fine-tune the activity. For example, in a series of 2-phenylquinazolin-4(3H)-ones, the presence of at least one hydroxyl group, in addition to a methoxy (B1213986) substituent or a second hydroxyl group in the ortho or para positions, is required for antioxidant activity. nih.gov

Alkyl and Cycloalkyl Substituents: Replacing the aryl group with alkyl or cycloalkyl chains at the C-2 position has been shown to decrease analgesic activity. mdpi.com For example, placing a cycloalkyl chain at C-2 resulted in diminished analgesic effects compared to derivatives with other substituents. mdpi.com

Linker-Mediated Substituents: The introduction of a linker, such as an ethylene (B1197577) group, between the quinazolinone core and a phenolic substituent at the C-2 position can lead to increased antioxidant activity. nih.gov This suggests that the distance and flexibility between the quinazolinone scaffold and the pharmacophoric group are important for optimal interaction with the biological target.

Thioether and Amide Linkages: The incorporation of thioether and amide linkages at the C-2 position has been explored to develop novel anti-inflammatory agents. Quinazolinones with thioamide linkers have shown favorable interactions with target receptors compared to their amide counterparts. researchgate.net

The following table summarizes the influence of various C-2 substituents on the biological activity of quinazolinone derivatives:

Substituent at C-2Biological ActivityReference
Phenyl with hydroxyl and methoxy groupsAntioxidant nih.gov
CycloalkylDecreased analgesic mdpi.com
Ethylene-linked phenolIncreased antioxidant nih.gov
Thioamide linkerAnti-inflammatory researchgate.net

The N-3 position of the quinazolinone ring is another critical point for structural modification, and substituents at this position can significantly impact the biological profile of the molecule.

Hydrogen-Bonding Groups: Studies have indicated that a hydrogen-bond donor at the N-3 position might be favored for certain biological activities. For instance, acetylation or methylation of a hydroxyl group at this position resulted in a loss of antibacterial activity, suggesting the importance of the hydrogen-bond donating capability of the hydroxyl group. acs.org

Alkyl and Substituted Alkyl Groups: The nature of the alkyl substituent at the N-3 position can also influence activity. While some level of substitution is tolerated, bulky groups may be detrimental. acs.org

The table below outlines the effects of different N-3 substituents on the biological activity of quinazolinone derivatives:

Substituent at N-3Biological ActivityReference
Substituted aromatic ringEssential for antimicrobial activity nih.gov
Electron-withdrawing group on aryl ringDecreased analgesic activity mdpi.com
Heterocyclic moietiesIncreased pharmacological activity nih.gov
Hydrogen-bond donor (e.g., -OH)Favored for antibacterial activity acs.org

Modifications on the fused benzene (B151609) ring of the quinazolinone core also play a significant role in modulating biological activity.

Halogen and Electron-Withdrawing Groups: The presence of halogen atoms at positions 6 and 8 of the quinazolinone ring can improve antimicrobial activities. nih.gov Similarly, the introduction of electron-withdrawing groups at the 6 and 7 positions has been shown to increase the anticancer activity of some derivatives. mdpi.com For instance, para-substitution of the phenyl moiety with various electron-withdrawing groups like -Cl, -Br, and -F led to higher inhibitory activity against certain enzymes compared to electron-donating groups. mdpi.com

Positional Isomerism: The position of the substituent on the fused benzene ring is crucial. For example, in some antibacterial quinazolinones, para substitution on a phenyl ring attached to the core was found to be superior to meta or ortho substitution. acs.orgnih.gov However, substitutions at the C6 and C7 positions with bromo or hydroxyl groups have been shown to reduce antibacterial activity in other series. acs.org

Hydrophilic Groups: The introduction of hydrophilic groups on the fused benzene ring can be favorable for certain activities. The specific placement of hydrogen-bond donors and acceptors has been shown to be important for the potency of some antibacterial quinazolinones. acs.org

The following table summarizes the impact of substitutions on the fused benzene ring:

PositionSubstituentBiological ActivityReference
6 and 8HalogenImproved antimicrobial activity nih.gov
6 and 7Electron-withdrawing groupsIncreased anticancer activity mdpi.com
Para (on attached phenyl)Electron-withdrawing groupsSuperior antibacterial activity acs.orgnih.gov
6 and 7Bromo or hydroxylReduced antibacterial activity acs.org

Role of Specific Functional Groups on Quinazolinone Activity Profiles

The N-3 Hydroxyl Group: The hydroxyl group at the N-3 position is a key feature of the parent compound. Its ability to act as a hydrogen-bond donor is crucial for certain biological activities. acs.org Masking this group through acetylation or methylation can lead to a loss of activity, highlighting its importance in molecular recognition and binding. acs.org

The C-2 Methyl Group: The methyl group at the C-2 position contributes to the lipophilicity of the molecule and can influence its pharmacokinetic properties. nih.gov While often a starting point for further derivatization, its presence is considered essential for certain antimicrobial activities. nih.gov

Substituted Aromatic Rings: The presence of a substituted aromatic ring, particularly at the N-3 position, is a common feature in many active quinazolinone derivatives and is considered essential for antimicrobial properties. nih.gov The electronic nature of the substituents on this ring can significantly modulate the activity. mdpi.com

Halogen Atoms: The introduction of halogen atoms, such as chlorine, bromine, and fluorine, at specific positions on the quinazolinone scaffold can enhance biological activity. nih.govmdpi.com This is often attributed to their ability to increase lipophilicity and participate in halogen bonding interactions with biological targets.

Amine and Substituted Amine Groups: The presence of amine or substituted amine groups, particularly at the 4th position of the quinazolinone ring, has been shown to improve antimicrobial activities. nih.gov

Conformational Dynamics and Their Implications for Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The flexibility and conformational preferences of this compound derivatives can influence their ability to bind to target receptors.

Studies on related quinazolinone systems have shown that the molecule can adopt different conformations, and these conformational changes can be triggered by interactions with allosteric sites on target proteins. researchgate.net For example, the binding of some quinazolinone derivatives to PBP2a, a key protein in methicillin-resistant Staphylococcus aureus (MRSA), is thought to induce conformational changes that lead to its inhibition. nih.gov The ability of the quinazolinone scaffold to adopt specific conformations that are complementary to the binding site of a target protein is therefore a crucial aspect of its biological activity. The lipophilic nature of the quinazolinone scaffold is also thought to facilitate its passage through biological membranes, which is a prerequisite for reaching intracellular targets. researchgate.net

Derivatization Strategies and Synthetic Transformations of 3 Hydroxy 2 Methylquinazolin 4 3h One

Synthesis of Schiff Bases from 3-Amino-2-methylquinazolin-4(3H)-one Precursors

A primary and highly effective method for derivatizing the 3-hydroxy-2-methylquinazolin-4(3H)-one core involves its conversion to the corresponding 3-amino precursor, which is then utilized in the synthesis of Schiff bases. The initial step involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with hydrazine (B178648) hydrate (B1144303) to yield 3-amino-2-methylquinazolin-4(3H)-one. nih.govresearchgate.netresearchgate.net This amino derivative readily undergoes condensation reactions with a variety of aromatic aldehydes and ketones to form the corresponding Schiff bases (imines). nih.govsapub.org

The synthesis of these Schiff bases is often carried out in ethanol (B145695), sometimes with a catalytic amount of glacial acetic acid to maintain a suitable pH. researchgate.net The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic azomethine (-N=CH-) group of the Schiff base. sapub.org The structures of the resulting compounds are typically confirmed using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.govresearchgate.net

Green chemistry approaches, including microwave-assisted, ultrasound-assisted, and mechanochemical methods, have been successfully employed for the synthesis of these Schiff bases, often leading to shorter reaction times, milder conditions, and higher yields. researchgate.netingentaconnect.com

A variety of substituted aromatic aldehydes have been used in these reactions, leading to a diverse library of Schiff base derivatives. Some examples of the aldehydes and ketones used include:

Substituted benzaldehydes (e.g., with -Cl, -OH, -NO₂, -OCH₃ groups) nih.govnih.gov

2,3-indolinedione iaea.orgscielo.br

Various acetophenones researchgate.netresearchgate.net

The resulting Schiff bases can be further modified. For instance, they can be treated with formaldehyde (B43269) and various secondary amines in a Mannich reaction to produce more complex derivatives. scielo.br

Table 1: Examples of Synthesized Schiff Bases from 3-Amino-2-methylquinazolin-4(3H)-one

Reactant 1 (Quinazolinone Precursor)Reactant 2 (Aldehyde/Ketone)Resulting Schiff BaseReference
3-Amino-2-methylquinazolin-4(3H)-oneBenzaldehyde3-(Benzylideneamino)-2-methylquinazolin-4(3H)-one nih.gov
3-Amino-2-methylquinazolin-4(3H)-one2-Chlorobenzaldehyde3-((2-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one nih.gov
3-Amino-2-methylquinazolin-4(3H)-one3-Hydroxybenzaldehyde3-((3-Hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one nih.gov
3-Amino-2-methylquinazolin-4(3H)-one4-Hydroxybenzaldehyde3-((4-Hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one nih.gov
3-Amino-2-methylquinazolin-4(3H)-one2,3-Indolinedione3-{(2'-Oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methylquinazolin-4-(3H)-one iaea.orgscielo.br
3-Amino-2-methyl-6-bromoquinazolin-4(3H)-one2,3-Indolinedione3-{(2'-Oxo-1',2'-dihydroindole-3'-ylidene)amino}-6-bromo-2-methylquinazolin-4-(3H)-one scielo.br

Introduction of Diverse Heterocyclic Moieties (e.g., Thiadiazole, Oxadiazole, Triazole)

The functionalization of the this compound scaffold can be further expanded by the introduction of various heterocyclic rings, such as thiadiazoles, oxadiazoles, and triazoles. These moieties are known to be important pharmacophores in their own right.

Thiadiazole Derivatives:

Several synthetic strategies have been developed to incorporate the 1,3,4-thiadiazole (B1197879) ring into the quinazolinone structure. One common approach involves the reaction of a quinazolinone derivative containing a carboxylic acid or a related functional group with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride. nih.govmdpi.com Another method involves the cyclization of a thiosemicarbazide derivative of the quinazolinone. encyclopedia.pub These reactions lead to the formation of quinazolinone-thiadiazole hybrids. nih.govnih.gov

Oxadiazole Derivatives:

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often starts with a quinazolinone-containing acid hydrazide. scispace.comnih.gov This intermediate can be cyclized using various reagents. For example, reaction with carbon disulfide in a basic medium followed by acidification can yield a 5-mercapto-1,3,4-oxadiazole derivative. scispace.com Alternatively, oxidative cyclization of N-acyl hydrazones can be employed. jchemrev.com These methods provide a versatile route to a range of 2,5-disubstituted 1,3,4-oxadiazoles attached to the quinazolinone core. jchemrev.comresearchgate.net

Triazole Derivatives:

The 1,2,4-triazole (B32235) ring can also be introduced onto the quinazolinone scaffold. A common method involves the conversion of a quinazolinone-substituted 1,3,4-oxadiazole. For instance, treatment of a 5-mercapto-1,3,4-oxadiazole derivative with hydrazine hydrate can lead to the formation of the corresponding 1,2,4-triazole. scispace.com Another approach involves the reaction of a 3-aminoquinazolinone with chloroacetyl chloride to form an intermediate which then reacts with a triazole derivative. nih.gov These hybrid molecules have shown promise as potent bioactive agents. nih.govnih.gov

Table 2: Synthesis of Heterocyclic Derivatives from Quinazolinone Precursors

Quinazolinone PrecursorReagentsResulting Heterocyclic MoietyReference
Quinazolinone with acid hydrazideCarbon disulfide, potassium hydroxide1,3,4-Oxadiazole scispace.com
Quinazolinone-substituted 1,3,4-oxadiazoleHydrazine hydrate1,2,4-Triazole scispace.com
Quinazolinone with acid hydrazidePhenyl isothiocyanate, sodium hydroxide1,2,4-Triazole scispace.com
3-AminoquinazolinoneChloroacetyl chloride, 4-methyl-4H-1,2,4-triazole-3-thiol1,2,4-Triazole nih.gov
Quinazolinone acidThiosemicarbazide, phosphorus oxychloride1,3,4-Thiadiazole nih.gov

Formation of Phosphorothioate (B77711) and Amide Derivatives

Further diversification of the this compound structure can be achieved through the formation of phosphorothioate and amide derivatives.

Amide Derivatives:

Amide derivatives can be synthesized from the 3-amino-2-methylquinazolin-4(3H)-one precursor. A straightforward method involves the acylation of the 3-amino group. For instance, representative acetamides have been prepared by reacting the 3-amino compound with an acylating agent. mdpi.com A novel green microwave-assisted protocol has also been developed for the synthesis of various arylamides, which involves the reaction of hydrazides with benzoxazinones. mdpi.com

Generation of Polycyclic and Fused Quinazolinone Scaffolds

The synthetic utility of this compound extends to the construction of more complex polycyclic and fused quinazolinone systems. These larger, more rigid structures are of interest due to their potential for enhanced biological activity. rsc.org

The development of fused quinazolinone scaffolds often involves intramolecular cyclization reactions or multi-component reactions. While the specific starting material is not always this compound, the general principles of quinazolinone chemistry apply. Recent advances in this area include the use of transition-metal-catalyzed cyclizations, cycloadditions, and other cascade reactions to build these intricate molecular architectures. rsc.org The formation of these fused systems often results in improved planarity and rigidity, which can be beneficial for binding to biological targets. rsc.org

Computational and Theoretical Studies Applied to 3 Hydroxy 2 Methylquinazolin 4 3h One and Its Analogues

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Studies on quinazolinone derivatives have demonstrated their potential to interact with various biological targets. For instance, docking studies have shown that these compounds can bind to the active site of enzymes like DNA gyrase, a crucial bacterial enzyme, suggesting a potential mechanism for their antibacterial effects nih.gov. The interactions are typically characterized by hydrogen bonding, hydrophobic interactions, and sometimes π-π stacking with key amino acid residues in the binding pocket researchgate.net. The specific substitutions on the quinazolinone core play a critical role in determining the binding affinity and selectivity. For example, the presence of a fluorine atom can significantly enhance binding ability through the formation of hydrogen bonds with residues like Arg305 and Asp271 in the NF-κB receptor nih.gov.

Molecular docking simulations have been instrumental in predicting the binding affinities of 3-hydroxy-2-methylquinazolin-4(3H)-one analogues for a variety of enzymes. These predictions, often expressed as docking scores or binding energies, provide a quantitative measure of the ligand's potential to inhibit the enzyme.

Kinases: Quinazolinone derivatives have been extensively studied as kinase inhibitors, which are crucial targets in cancer therapy nih.gov. Docking studies have revealed that these compounds can act as ATP-competitive inhibitors by interacting with key residues in the ATP-binding site of kinases like EGFR, VEGFR2, and CDK2 researchgate.netnih.govresearchgate.net. For instance, certain quinazolin-4(3H)-ones have shown potent inhibitory activity against EGFR kinase, with interactions involving the DFG motif, a critical region for kinase activity nih.gov.

Cholinesterases: Analogues of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. Docking studies have helped to elucidate the binding modes of these compounds within the active site gorge of these enzymes, identifying key interactions that contribute to their inhibitory activity bezmialem.edu.tr.

DNA Gyrase B: As a target for antibacterial agents, DNA gyrase B has been the subject of docking studies with quinazolinone derivatives. These studies predict that the compounds can bind to the ATP-binding site of the enzyme, thereby inhibiting its function and preventing bacterial DNA replication nih.gov.

Alpha Amylase and Alpha-Glucosidase: In the context of metabolic disorders, quinazolinone derivatives have been explored as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. Molecular docking has been used to predict their binding interactions and rationalize their inhibitory potential bezmialem.edu.tr. Some synthesized imines bearing a quinazolin-4(3H)-one scaffold showed potent inhibitory activity against α-Glycosidase, with IC50 values in the nanomolar range, even better than the standard inhibitor acarbose bezmialem.edu.tr.

Table 1: Predicted Binding Affinities of Quinazolinone Analogues against Various Enzymes

Enzyme Target PDB ID Quinazolinone Analogue Predicted Binding Affinity (kcal/mol) Key Interacting Residues
PDK1 --- Compound 3f -10.44 ---
DNA Gyrase 1KZN GA4A1 Docking Score: 78.0352 ---
CDK2 --- Compound 2i --- Asp86, Ile10, Gly11, His84, Ala31, Leu134
EGFR 1M17 Derivative 5 --- Critical residues via π-π stacking and hydrogen bonding
VEGFR2 3WZE Derivative 5 --- Stable binding through hydrogen bonding and hydrophobic interactions
c-Met 3U6I Derivative 5 --- Key molecular contacts within the active site
Estrogen Receptor Alpha 3ERT Derivative 5 --- Key interactions influencing ligand binding stability

Data compiled from various molecular docking studies.

Beyond enzymatic targets, molecular docking has been employed to study the interactions of this compound analogues with various protein receptors. These studies are crucial for understanding their potential in treating a range of diseases.

For example, quinazolinone derivatives have been docked into the binding site of the GABAa receptor, a key target for antiepileptic drugs semanticscholar.org. The results from these studies have shown that some derivatives exhibit higher docking scores than the standard drug diazepam, indicating a potentially stronger binding affinity semanticscholar.org. The interactions within the receptor are often characterized by hydrogen bonds and hydrophobic contacts with specific amino acid residues. Similarly, studies have investigated the binding of these compounds to the colchicine binding site of tubulin, suggesting a potential mechanism for their anticancer activity through the inhibition of microtubule polymerization nih.govrsc.org.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the conformational stability of the complex over time. MD simulations provide insights into the flexibility of the ligand and the protein, as well as the stability of the key interactions identified in docking studies.

MD simulations of quinazolinone derivatives complexed with their target proteins typically involve analyzing parameters such as the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). A stable RMSD value over the simulation time suggests that the ligand remains bound in a stable conformation within the active site researchgate.netnih.gov. RMSF analysis, on the other hand, highlights the flexible regions of the protein, providing information on how the binding of the ligand might affect the protein's dynamics researchgate.net. For instance, a 100 ns MD simulation of certain quinazoline (B50416) derivatives complexed with phosphodiesterase 7 (PDE7) showed stable RMSD, indicating the reliability of the docking poses nih.gov. Similarly, MD simulations of a quinazolinone derivative with various cancer-related targets like VEGFR2, c-Met, EGFR, and Estrogen Receptor Alpha demonstrated the structural stability of the ligand-receptor complexes over the simulation period researchgate.netresearchgate.net.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. In the context of drug design, DFT calculations are employed to understand the electronic properties of molecules, such as their reactivity, stability, and spectroscopic properties.

DFT calculations have been widely applied to this compound and its analogues to elucidate their electronic structure. These studies often focus on the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule frontiersin.org. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.

These calculations can also predict various quantum chemical parameters such as ionization potential, electron affinity, electronegativity, hardness, and softness, which are useful in quantitative structure-activity relationship (QSAR) studies nih.govmui.ac.irresearchgate.net. For example, DFT analysis at the B3LYP/6-31++G (d, p) level of theory for quinazolin-12-one derivatives indicated a promising reactivity profile, with the oxygen atoms and the π-system of the title compound exhibiting high chemical reactivity as electron donor sites nih.gov.

DFT calculations are also a powerful tool for elucidating reaction mechanisms at the molecular level. For quinazolinone derivatives, DFT can be used to model the transition states and intermediates of their synthesis reactions, providing valuable information for optimizing reaction conditions and improving yields researchgate.net. For example, in the synthesis of quinazolinone Schiff bases, DFT can help understand the nucleophilic addition of an amine to a carbonyl group, a key step in the reaction pathway nih.gov. By calculating the energies of the reactants, products, and transition states, researchers can gain a deeper understanding of the reaction kinetics and thermodynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to understand the relationship between the chemical structures of compounds and their biological activities. By correlating physicochemical properties or structural features with pharmacological effects, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent therapeutic agents. This approach has been successfully applied to analogues of this compound to explore and predict their therapeutic potential against various biological targets.

Several studies have focused on developing robust 3D-QSAR models for quinazolin-4(3H)-one derivatives. In one such study targeting the Epidermal Growth Factor Receptor (EGFR), researchers developed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. nih.gov These models provided insights into the structural requirements for EGFR inhibition. The statistical significance of these models was validated internally and externally, demonstrating their predictive power. nih.gov For instance, the best CoMFA model showed a squared correlation coefficient (R²) of 0.855 and a cross-validated correlation coefficient (Q²) of 0.570, while the best CoMSIA model yielded an R² of 0.895 and a Q² of 0.599. nih.gov These models were then used to design novel compounds with potentially enhanced inhibitory activity. nih.govunar.ac.id

Another QSAR study focused on quinazolin-4(3H)-one derivatives as breast cancer inhibitors. researchgate.net Using a ligand-based design approach, a predictive QSAR model was generated and validated. The selected model demonstrated excellent internal and external statistical parameters, which were subsequently used to design seven new molecules with improved predicted activity compared to the template compound. researchgate.net

Two-dimensional QSAR studies have also been conducted. For example, a series of 4(3H)-quinazolone derivatives were analyzed as tyrosine kinase inhibitors using multiple linear regression. nih.gov This study resulted in several mathematical models correlating molecular descriptors with the inhibitory activity (pMIC), providing a quantitative framework for predicting the potency of new derivatives. nih.gov

Table 1: Statistical Parameters of Various QSAR Models for Quinazolinone Analogues

Model Type Target R²pred Reference
CoMFA EGFR Inhibitors 0.855 0.570 0.657 nih.gov
CoMSIA EGFR Inhibitors 0.895 0.599 0.681 nih.gov

In Silico Screening Methodologies for Quinazolinone Derivatives

In silico screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target, identifying potential drug candidates for further experimental testing. researchgate.net This approach accelerates the drug discovery process and has been widely applied to quinazolinone derivatives to explore their potential as inhibitors of various enzymes and receptors. nih.gov

Molecular Docking: A primary in silico technique, molecular docking, predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method was used to screen quinazolinone derivatives as dual inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1) and Signal Transducer and Activator of Transcription 3 (STAT3). tandfonline.comtandfonline.com The docking studies, performed using the Glide module, helped identify derivatives with high binding affinities to the target proteins. tandfonline.comtandfonline.com Similarly, docking simulations were employed to identify novel quinazolinone-based inhibitors for Cyclooxygenase-2 (Cox-2), Dihydrofolate reductase (DHFR), and the protein kinase AKT. researchgate.netnih.govijddr.in In these studies, the binding modes and interactions of the compounds within the active sites of the target proteins were analyzed to rationalize their inhibitory activity. nih.govijddr.in

Virtual Screening and ADMET Prediction: Beyond docking, broader in silico methodologies include virtual screening of compound libraries and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.netnih.gov For instance, a new series of quinazolinone derivatives were screened in silico for their potential as DHFR inhibitors; this process was coupled with ADMET studies using PreADMET software to prioritize molecules for synthesis and biological evaluation. researchgate.net In another study, the ADMET properties of newly synthesized quinazolinone compounds were evaluated using tools like admetSAR to assess their drug-likeness. nih.gov These predictions are crucial for filtering out compounds with unfavorable pharmacokinetic profiles early in the drug discovery pipeline. tandfonline.comijddr.in

The combination of these in silico techniques, often supplemented by methods like binding free energy calculations (e.g., Prime MM-GBSA) and molecular dynamics simulations, provides a comprehensive computational workflow for the identification and optimization of novel quinazolinone-based therapeutic agents. tandfonline.comtandfonline.com

Table 2: Application of In Silico Screening Methodologies to Quinazolinone Derivatives

Methodology Target/Purpose Software/Tools Used Key Findings Reference
Molecular Docking PARP1 and STAT3 Inhibitors Glide Identification of dual inhibitors with high binding scores. tandfonline.comtandfonline.com
Molecular Docking Cox-2 Inhibitors Not Specified Explored binding patterns to identify potential anti-inflammatory candidates. ijddr.in
In Silico Screening DHFR Inhibitors Vlife MDS 4.3 Prioritization of molecules for synthesis based on docking scores. researchgate.net
ADMET Prediction DHFR Inhibitors PreADMET In silico evaluation of pharmacokinetic properties. researchgate.net
Molecular Docking AKT Inhibitors PyRx Analysis of inhibitory action and binding modes. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules.

¹H NMR: A proton NMR spectrum for 3-hydroxy-2-methylquinazolin-4(3H)-one would be expected to show distinct signals for the methyl protons, the aromatic protons on the quinazolinone ring system, and the hydroxyl proton. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal would provide precise information about the electronic environment and connectivity of the protons. For example, the aromatic protons would likely appear as a complex multiplet pattern in the range of δ 7.0-8.5 ppm, while the methyl group would present as a singlet around δ 2.0-2.5 ppm. The hydroxyl proton would appear as a broad singlet, the position of which could vary.

¹³C NMR: A carbon-13 NMR spectrum would reveal a signal for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (e.g., C=O, aromatic C-H, aromatic C-N, CH₃). The carbonyl carbon (C=O) of the quinazolinone ring would be expected at a downfield shift (around δ 160-170 ppm). The methyl carbon would appear at an upfield shift (around δ 20-30 ppm), and the aromatic carbons would have signals in the δ 110-150 ppm range.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight.

MS: A standard mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₈N₂O₂), which is approximately 176.17 g/mol . The spectrum would also display various fragment ions, which provide valuable clues about the molecule's structure.

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental composition. For C₉H₈N₂O₂, the calculated exact mass would be used to confirm the molecular formula, distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands (in cm⁻¹) for:

O-H stretch: A broad band around 3200-3400 cm⁻¹ for the hydroxyl group.

C=O stretch: A strong, sharp band around 1670-1690 cm⁻¹ for the amide carbonyl group.

C=N stretch: A band around 1600-1650 cm⁻¹.

C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide definitive information on:

Bond lengths and angles.

The planarity of the quinazolinone ring system.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carbonyl groups, which dictate the crystal packing.

Without access to peer-reviewed, published experimental data for this compound, any further elaboration would be speculative and would not meet the required standards of scientific accuracy for this article.

Biological Target Identification and Mechanistic Insights

Investigation of Enzyme Inhibition Mechanisms

Derivatives of the quinazolin-4(3H)-one core are notable for their activity as inhibitors of several key enzymes, particularly protein kinases, which are crucial in cell signaling and proliferation.

Studies on a series of quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against multiple tyrosine protein kinases. nih.gov Specifically, certain derivatives have shown strong inhibition of Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov For instance, compounds designated as 2i and 3i in one study were potent inhibitors of CDK2, HER2, and EGFR tyrosine kinases. nih.gov

The mechanism of inhibition can vary depending on the specific enzyme and the derivative. Molecular docking analyses have revealed that some quinazolin-4(3H)-one derivatives can act as ATP-competitive type-I inhibitors against EGFR kinase, meaning they bind to the same site as ATP, preventing the kinase from functioning. nih.gov In contrast, against CDK2, these same compounds were found to be ATP non-competitive type-II inhibitors, suggesting they bind to a different site (an allosteric site) to inhibit enzyme activity. nih.govnih.gov Similarly, for HER2, one derivative acted as a type-II inhibitor while another acted as a type-I inhibitor. nih.gov

Another class of enzymes inhibited by quinazolinone derivatives is HIV-1 reverse transcriptase-associated ribonuclease H (RNase H). A study identified novel quinazolinone derivatives as highly active allosteric inhibitors of RNase H. nih.gov This indicates that they bind to a site other than the active site to alter the enzyme's shape and function, thereby interrupting viral replication processes. nih.gov

Compound DerivativeTarget EnzymeInhibitory Concentration (IC50) in µMReference
Derivative 2hEGFR0.102 ± 0.014 nih.gov
Derivative 2iEGFR0.097 ± 0.019 nih.gov
Derivative 3hEGFR0.128 ± 0.016 nih.gov
Derivative 3iEGFR0.181 ± 0.011 nih.gov
Erlotinib (Control)EGFR0.056 ± 0.012 nih.gov
Derivative 2hCDK2Excellent Activity (Value not specified) nih.gov
Derivative 2iCDK20.173 ± 0.012 nih.gov
Derivative 3iCDK20.177 ± 0.032 nih.gov
Imatinib (Control)CDK20.131 ± 0.015 nih.gov
Derivative 2iHER20.128 ± 0.024 nih.gov
Derivative 3iHER20.079 ± 0.015 nih.gov
Lapatinib (Control)HER20.078 ± 0.015 nih.gov

Modulation of Cellular Signaling Pathways

The inhibition of receptor tyrosine kinases such as EGFR and VEGFR by quinazolinone derivatives directly impacts cellular signaling pathways critical for cancer progression. By blocking the activity of these receptors, the compounds can halt downstream signaling cascades that regulate cell growth, proliferation, and angiogenesis (the formation of new blood vessels). nih.gov

For example, a series of quinazoline-morpholinobenzylidene hybrid compounds were evaluated for their interaction with VEGFR1, VEGFR2, and EGFR. nih.gov Molecular docking and dynamics simulations showed that the most potent compound formed stable hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2, suggesting it could effectively inhibit signaling pathways related to angiogenesis. nih.gov The cytotoxicity demonstrated by various quinazolin-4(3H)-one derivatives against breast (MCF-7) and ovarian (A2780) cancer cell lines is a direct consequence of this enzymatic inhibition and subsequent signaling pathway modulation. nih.govnih.gov

Furthermore, some quinazolinone derivatives exhibit anti-endotoxic properties, suggesting they can modulate inflammatory signaling pathways. acs.org The compound 3-(2-carboxyphenyl)-4-(3H)-quinazolinone was noted for this specific biological activity. acs.org

Compound DerivativeMolecular TargetDocking Score (kcal/mol)Reference
Compound 1 (quinazoline-morpholine hybrid)VEGFR1-11.744 nih.gov
VEGFR2-12.407 nih.gov
EGFR-10.359 nih.gov

Interaction with Nucleic Acids (e.g., DNA Photo-Cleavage, DNA Synthesis Inhibition)

The interaction of quinazolinone compounds with nucleic acids or related processes is a key aspect of their biological activity, particularly in antiviral and anticancer contexts.

A significant finding is the activity of quinazolinone derivatives as allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H). nih.gov RNase H is essential for the replication of the HIV-1 virus as it degrades the RNA strand of RNA-DNA hybrids during reverse transcription. By inhibiting this enzyme, the compounds effectively disrupt the viral life cycle, which is a form of indirect interaction with the processes of nucleic acid synthesis and processing. nih.gov

Additionally, the natural product 2-(4-hydroxybenzyl)quinazolin-4(3H)-one, isolated from a marine-derived fungus, has been shown to possess strong inhibitory effects on the replication of the tobacco mosaic virus (TMV). nih.gov While the precise mechanism was not detailed, inhibition of viral replication inherently involves interference with the synthesis or function of viral nucleic acids. nih.gov

Identification of Receptor Antagonists and Agonists

Beyond enzyme inhibition, the quinazolinone scaffold has been identified as a viable structure for developing receptor antagonists. Research into the effects of these compounds on G protein-coupled receptors has yielded important leads.

Specifically, a pharmacophore-based screening strategy led to the discovery of a quinazoline (B50416) derivative, 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone), as a potent and selective antagonist for the A2B adenosine (B11128) receptor (A2BAR). nih.gov Adenosine receptors are involved in various physiological processes, and A2B receptor antagonists are of interest for treating conditions like asthma. nih.gov This discovery highlights that the quinazoline framework can be effectively modified to achieve specific interactions with cell surface receptors, acting as antagonists to block endogenous signaling. nih.gov

Broader Applications of the Quinazolinone Scaffold in Chemical Biology

Quinazolinones as Privileged Scaffolds in Medicinal Chemistry

The quinazolinone skeleton is a prominent heterocyclic structure that has garnered significant attention in the field of medicinal chemistry. researchgate.netnih.gov It is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. researchgate.netnih.gov This versatility has made quinazolinone and its derivatives a focal point for the discovery and development of new therapeutic agents. nih.govnih.govnih.gov

The inherent chemical stability and the relative ease of synthesis and structural modification contribute to the appeal of the quinazolinone core. nih.govnih.gov Its structure, consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, provides a unique framework that can be readily functionalized at various positions to modulate its biological effects. nih.gov

The broad spectrum of biological activities exhibited by quinazolinone derivatives is extensive and well-documented. These compounds have shown potential as:

Anticancer agents: This is one of the most explored areas, with several quinazoline-based drugs approved for cancer therapy. nih.govnih.govmdpi.com

Anti-inflammatory agents: Quinazolinone derivatives have demonstrated significant anti-inflammatory properties. researchgate.netmdpi.com

Antimicrobial agents: This includes antibacterial, antifungal, and antimalarial activities. researchgate.netnih.govmdpi.com

Antiviral agents: Certain derivatives have shown promise in combating viral infections. mdpi.com

Central Nervous System (CNS) agents: Their ability to cross the blood-brain barrier makes them suitable for targeting CNS disorders, exhibiting anticonvulsant and antipsychotic activities. nih.gov

Other therapeutic areas: The applications extend to diuretics, antihypertensives, and antidiabetic agents. researchgate.net

The diverse pharmacological profile of the quinazolinone scaffold underscores its importance as a foundational structure in the design of novel drugs. nih.govrsc.org Its continued exploration promises to yield new and effective treatments for a wide range of diseases.

General Design and Development Strategies for New Therapeutic Agents

The development of new therapeutic agents based on the quinazolinone scaffold involves several key strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties. These strategies often begin with a lead compound, which can be a natural product or a synthetically derived molecule, and then proceed through systematic structural modifications. researchgate.netnih.gov

A primary approach is molecular hybridization , where the quinazolinone core is combined with other known pharmacophores to create hybrid molecules with potentially enhanced or synergistic activities. nih.govrsc.org This technique aims to incorporate the beneficial properties of different molecular fragments into a single entity. For instance, combining a quinazolinone moiety with a thiazolidinone or an oxadiazole has been explored to develop new agents. rsc.org

Structure-Activity Relationship (SAR) studies are fundamental to the design process. researchgate.net These studies involve synthesizing a series of analogs with systematic variations in their structure and evaluating their biological activity. This allows researchers to identify key structural features responsible for the desired pharmacological effect. For example, SAR studies have revealed that substitutions at the 2, 3, 6, and 8-positions of the quinazolinone ring are often crucial for modulating activity. nih.gov The introduction of different substituents, such as aryl groups, alkyl chains, or heterocyclic rings, at these positions can significantly impact the compound's interaction with its biological target. mdpi.com

Computer-Aided Drug Design (CADD) plays an increasingly important role in the development of quinazolinone-based therapeutics. Molecular docking studies are used to predict the binding mode of designed compounds within the active site of a target protein. nih.govresearchgate.net This allows for the rational design of molecules with improved affinity and selectivity. For example, docking studies have been employed to design quinazolinone derivatives as potent inhibitors of enzymes like epidermal growth factor receptor (EGFR). nih.gov

Role as Synthons for Complex Molecular Architectures

Beyond their direct therapeutic applications, quinazolinones serve as valuable synthons , or building blocks, for the construction of more complex molecular architectures. researchgate.net Their inherent reactivity and the presence of multiple functional groups allow for a variety of chemical transformations, making them versatile intermediates in organic synthesis. bgu.ac.ildaneshyari.com

The quinazolinone ring system can be elaborated upon through various synthetic methodologies to create fused heterocyclic systems. For example, they can be used to construct isoquinolino[2,3-a]quinazoline derivatives, which are complex N-fused heterocyclic compounds. daneshyari.com These more intricate structures often exhibit unique biological properties that are distinct from their simpler quinazolinone precursors.

The development of novel synthetic methods for the functionalization of the quinazolinone core is an active area of research. researchgate.netbgu.ac.il Techniques such as transition-metal-catalyzed cross-coupling reactions, oxidative cyclizations, and multi-component reactions have been employed to introduce a wide range of substituents and to build new ring systems onto the quinazolinone scaffold. bgu.ac.ilorganic-chemistry.org These advanced synthetic strategies provide access to a diverse library of complex molecules for biological screening.

The use of quinazolinones as synthons is not limited to the creation of fused systems. They can also serve as platforms for the attachment of various side chains and functional groups, leading to the synthesis of libraries of compounds for high-throughput screening. This approach is instrumental in the discovery of new lead compounds with novel mechanisms of action.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-hydroxy-2-methylquinazolin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodology : A common approach involves cyclization of substituted anthranilic acid derivatives with appropriate carbonyl sources. For example, heating 2-methylanthranilic acid with trichloroacetaldehyde hydrate (chloral hydrate) in a 1:1.2 molar ratio at 403 K for 6 hours yields structurally related quinazolin-4(3H)-one derivatives . Optimization includes adjusting stoichiometry, temperature, and solvent (e.g., ethanol for recrystallization). Thin-layer chromatography (TLC) with benzene/acetone (4:1) is recommended for purity assessment.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray diffraction : Resolves molecular conformation and hydrogen bonding. For example, planar quinazolinone rings and intramolecular O–H···N hydrogen bonds are observed in derivatives .
  • NMR/UV/IR : 1^1H NMR identifies substituent environments (e.g., methyl groups at δ ~2.5 ppm), while IR confirms carbonyl (C=O) stretches (~1660 cm1^{-1}). UV-vis detects π→π* transitions in the quinazoline core .

Q. How can computational tools predict the physicochemical properties of this compound?

  • Methodology : Density functional theory (DFT) calculates bond lengths, angles, and electronic properties. Software like Gaussian or ORCA models hydrogen bond interactions (e.g., O–H···N) and hybridization states (e.g., sp2^2 at N3 in the quinazoline ring) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data across studies?

  • Methodology :

  • Dose-response assays : Standardize concentrations (e.g., 1–100 µM) to compare antimicrobial or antitumor activity .
  • Structural analogs : Test derivatives with modified substituents (e.g., halogenation at C6 or C7) to isolate structure-activity relationships (SAR) .
  • Statistical validation : Use ANOVA to assess reproducibility in biological replicates .

Q. How can the anticholinesterase and antiamyloid activities of this compound be experimentally validated?

  • Methodology :

  • Ellman assay : Measures acetylcholinesterase inhibition via spectrophotometric detection of 5-thio-2-nitrobenzoic acid (TNB) at 412 nm .
  • Congo red binding : Quantifies β-amyloid aggregation inhibition by monitoring absorbance shifts (e.g., 540 nm for amyloid-Congo red complexes) .

Q. What are the best practices for designing derivatives with enhanced pharmacokinetic properties?

  • Methodology :

  • Bioisosteric replacement : Substitute hydroxyl groups with trifluoromethoxy or methylsulfonyl moieties to improve lipophilicity (logP) .
  • Pro-drug synthesis : Conjugate with amino acids (e.g., glycine) to enhance solubility and blood-brain barrier penetration .

Q. How can crystallographic data inform the design of stable co-crystals or salts?

  • Methodology : Analyze intermolecular interactions (e.g., O–H···O chains along the b-axis) in the crystal lattice to select co-formers (e.g., carboxylic acids) for co-crystallization .

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound?

  • Methodology : Use PPE (gloves, lab coats, masks) to avoid dermal/oral exposure. Work in a fume hood due to potential inhalation hazards .

Q. How can synthetic yields be improved without compromising purity?

  • Methodology :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining >90% purity .
  • Column chromatography : Purify crude products using silica gel and gradients of ethyl acetate/hexane .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.